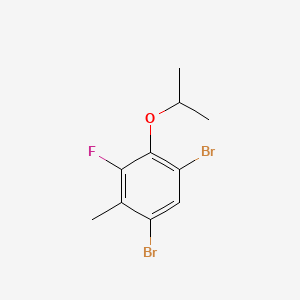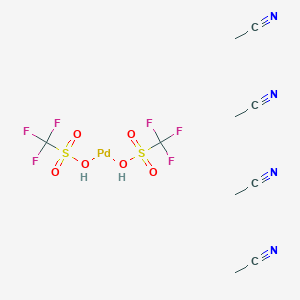![molecular formula C18H29NO4 B14028997 (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-DI-Tert-butyl2-azaspiro[44]non-7-ene-2,3-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate typically involves the spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This process is catalyzed by gold (I) and proceeds through a series of tandem reactions, including 1,2- or 1,3-acyloxy migration, Nazarov cyclization, and cycloisomerization . The reaction conditions are generally mild, often carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.
科学的研究の応用
(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved are often complex and require detailed study to fully understand .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar spirocyclic structure and are also of interest in medicinal chemistry.
1-Oxaspiro[3.6]dec-7-ene:
Uniqueness
What sets (S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate apart is its specific configuration and the presence of tert-butyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C18H29NO4 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
ditert-butyl (3S)-2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h7-8,13H,9-12H2,1-6H3/t13-/m0/s1 |
InChIキー |
FGZRZEJCTAAHER-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2(CC=CC2)CN1C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C1CC2(CC=CC2)CN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
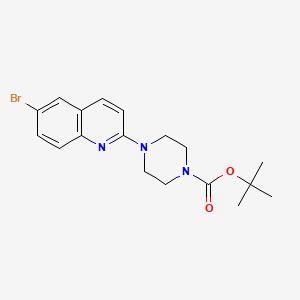
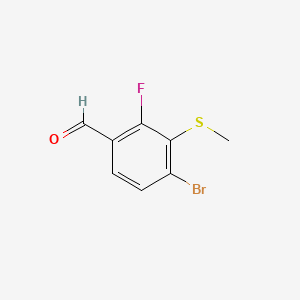
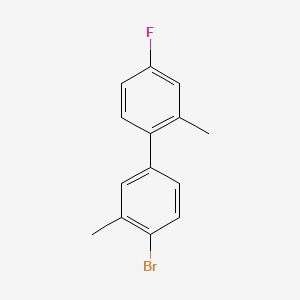
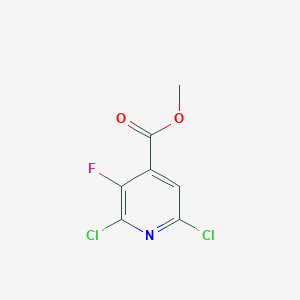
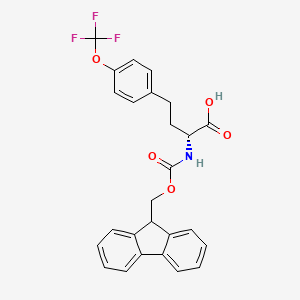
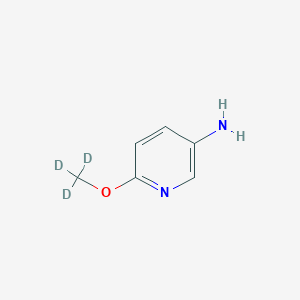
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
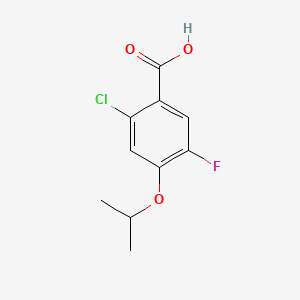
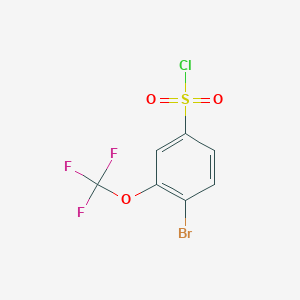
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)
